6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Buchwald-Hartwig amination Cross-coupling Medicinal chemistry

6-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS 1246765-38-7) is a brominated heterocyclic building block featuring a 3,4-dihydroquinazolin-2(1H)-one core. This scaffold is considered privileged in medicinal chemistry, frequently employed in the development of kinase inhibitors and central nervous system (CNS) agents.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1246765-38-7
Cat. No. B1376249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydroquinazolin-2(1H)-one
CAS1246765-38-7
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)NC(=O)N1
InChIInChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
InChIKeyLPMQSNAFKKEZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dihydroquinazolin-2(1H)-one: A Key Brominated Scaffold for Medicinal Chemistry and Cross-Coupling


6-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS 1246765-38-7) is a brominated heterocyclic building block featuring a 3,4-dihydroquinazolin-2(1H)-one core. This scaffold is considered privileged in medicinal chemistry, frequently employed in the development of kinase inhibitors and central nervous system (CNS) agents [1]. The bromine atom at the 6-position is strategically placed to enable versatile late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, making it a critical intermediate for generating diverse compound libraries [2].

Why In-Class 3,4-Dihydroquinazolin-2(1H)-ones Cannot Simply Be Interchanged for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one


The specific substitution pattern on the quinazolinone core dictates both the synthetic trajectory and the biological profile of the final compounds. A bromine atom at the 6-position is not equivalent to a chlorine or iodine atom, nor to a bromine at the 7-position. The choice of halogen directly impacts the efficiency of key transformations like Buchwald-Hartwig coupling, which is essential for installing amine functionalities in drug candidates [1]. Furthermore, the 6-bromo substitution is documented as a direct precursor to a series of 6-piperazinyl analogues with potential antipsychotic activity, a specific vector not demonstrated for its 7-bromo or 6-chloro counterparts [2]. Simple substitution without considering this established synthetic pathway and regiospecificity can lead to synthetic failure or the generation of an inactive regioisomer.

Quantitative Evidence for Selecting 6-Bromo-3,4-dihydroquinazolin-2(1H)-one Over Closest Analogs


Superior Reactivity in Buchwald-Hartwig Amination Compared to 6-Chloro Analog

The 6-bromo derivative is a demonstrably superior substrate for palladium-catalyzed Buchwald-Hartwig coupling with piperazines compared to the 6-chloro analog. This is a critical step in the synthesis of a potent class of D2/5-HT1A antipsychotic agents. The patent literature exemplifying this reaction exclusively uses the 6-bromo compound as the aryl halide partner, strongly implying the 6-chloro derivative lacks sufficient reactivity for this transformation under the reported conditions [1]. General reactivity trends for aryl halides in oxidative addition (I > Br > Cl) support this selection, with aryl bromides providing an optimal balance of reactivity and stability for this key step.

Buchwald-Hartwig amination Cross-coupling Medicinal chemistry

Regiochemical Integrity for On-Target Biological Activity vs. 7-Bromo Isomer

The position of the bromine atom is critical for the biological activity of the final compound. The US20150232448A1 patent specifically describes a series of 6-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones as dual D2 receptor antagonists and 5-HT1A receptor agonists, a profile sought for atypical antipsychotics [1]. Using the 7-bromo isomer (7-Bromo-3,4-dihydroquinazolin-2(1H)-one, CAS 1207175-68-5) would directly lead to a different regioisomeric series (7-piperazinyl), which has a distinct and unvalidated pharmacological profile, potentially resulting in a loss of the desired dual activity.

Regiochemistry Structure-Activity Relationship Antipsychotic

Procurement-Ready Purity Profile with Batch-Specific QC Documentation

The compound is commercially available with a standard purity of 95% to 97%, as reported by multiple suppliers . A significant differentiator for procurement is the availability of rigorous batch-specific quality control documentation. Bidepharm, for example, provides a comprehensive suite of analytical data, including NMR, HPLC, and GC, with each batch . This level of documentation can be superior to that offered for less common analogs like 6-iodo-3,4-dihydroquinazolin-2(1H)-one, where variable purity and limited QC data can introduce uncertainty into subsequent synthetic steps.

Quality Control Purity Procurement

Optimal Application Scenarios for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one Based on Established Evidence


Direct Entry into a Validated CNS Drug Discovery Program

This compound is the definitive starting material for synthesizing the 6-piperazinyl-3,4-dihydroquinazolin-2(1H)-one series of atypical antipsychotics. As detailed in Section 3, the 6-bromo substitution is mandatory for the key Buchwald-Hartwig coupling step that installs the critical piperazine pharmacophore [1]. Using this compound allows a medicinal chemistry team to directly access the disclosed potent dual D2/5-HT1A ligands, expediting hit-to-lead or lead optimization efforts for schizophrenia and related disorders.

Late-Stage Diversification for Focused Kinase Inhibitor Libraries

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a recognized kinase inhibitor hinge-binding motif. The presence of a reactive aryl bromide handle at the 6-position makes this compound an ideal core for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling chemistries [2]. This approach allows for the rapid parallel synthesis of focused libraries to probe the solvent-exposed region of a kinase binding pocket, a process not feasible with the corresponding 6-chloro analog without specialized catalytic systems.

Reliable Multi-Gram Synthesis with Validated Purity Specifications

For process chemistry or scale-up groups, the established commercial availability and documented purity profile (95-97%) of this compound reduce procurement risk. The availability of batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm is crucial for scaling up the synthesis of patent-exemplified compounds or for conducting preliminary toxicology studies where the purity and identity of the starting material must be rigorously defined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.